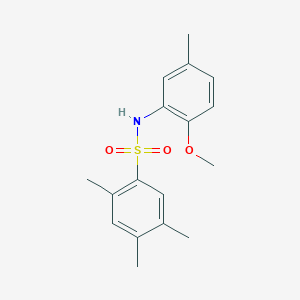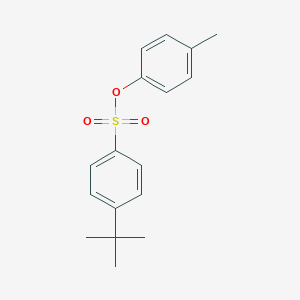![molecular formula C25H25NO5S B281265 Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK by Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate leads to inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to induce apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit BTK activity in both human and mouse B-cells, with IC50 values in the low nanomolar range. Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit B-cell activation and proliferation, as well as induce apoptosis in B-cells. In preclinical models of B-cell malignancies, Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies. Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also shown efficacy in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is its potency and selectivity for BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, there are some limitations to using Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments. For example, Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood. In addition, Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a small molecule inhibitor and may have off-target effects on other kinases or cellular pathways.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. First, further preclinical studies are needed to better understand the safety and efficacy of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in different disease models. Second, clinical trials are needed to evaluate the safety and efficacy of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in humans. Third, studies are needed to identify biomarkers that can predict response to Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate and to optimize dosing and treatment regimens. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes in patients with B-cell malignancies and other diseases.
Synthesemethoden
The synthesis of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate was first reported by researchers at Takeda Pharmaceutical Company Limited in 2015. The synthesis involves a series of chemical reactions starting from commercially available starting materials, including 2-methyl-5-nitronaphthoic acid, 2,4,5-trimethylphenylsulfonamide, and ethyl 3-bromobenzoate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies. Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also shown efficacy in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C25H25NO5S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO5S/c1-6-30-25(27)23-17(5)31-24-19-10-8-7-9-18(19)21(13-20(23)24)26-32(28,29)22-12-15(3)14(2)11-16(22)4/h7-13,26H,6H2,1-5H3 |
InChI-Schlüssel |
OLBLFCMIWJFROC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)